3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOIVZLALQBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy
The synthesis of this compound typically follows a multi-step sequence:
Formation of Amidoxime Intermediate : Starting from benzonitrile or related nitriles, amidoximes are prepared by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in ethanol or other suitable solvents.
Acylation and Cyclodehydration : The amidoxime is then acylated with an appropriate carboxylic acid derivative (e.g., benzoyl chloride or ester) using coupling agents such as EDC and HOAt, followed by cyclodehydration under heating (around 100 °C) in the presence of a base like triethylamine to form the 1,2,4-oxadiazole ring.
Introduction of the Piperazin-1-ylmethyl Group : The piperazine moiety is introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality adjacent to the oxadiazole ring.
One-Pot Synthesis Approach
Recent advances have demonstrated a one-pot synthetic procedure combining amidoxime formation, acylation, and cyclodehydration steps, improving efficiency and yield. This method typically involves:
- Mixing nitrile, hydroxylamine hydrochloride, and base in ethanol at room temperature followed by heating to form the amidoxime.
- Adding carboxylic acid, EDC, and HOAt to the reaction mixture for acylation.
- Heating with triethylamine to induce cyclodehydration to the oxadiazole.
- Subsequent functionalization with piperazine derivatives to yield the final compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Nitrile + NH2OH·HCl + TEA in ethanol | RT then 70 °C | 6 h + 16 h | ~90 | Full conversion of nitrile to amidoxime |
| Acylation | Amidoxime + Carboxylic acid + EDC + HOAt in DMF | RT | 24 h | High | Formation of O-acylamidoxime intermediate |
| Cyclodehydration | Triethylamine, heating | 100 °C | 3 h | 60–80 | Formation of 1,2,4-oxadiazole ring |
| Piperazine substitution | Piperazine derivative, coupling reagents (e.g., EDC) | RT | 2–4 h | 70–85 | Clean reaction, broad substrate scope |
Data adapted from parallel synthesis studies and optimized protocols for 1,2,4-oxadiazole derivatives
Recent Research Findings and Methodological Improvements
Room Temperature One-Pot Synthesis : Baykov et al. reported a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and methyl or ethyl esters in NaOH/DMSO at room temperature, achieving yields ranging from 11% to 90% over 4–24 hours. This method simplifies purification and reduces harsh reaction conditions.
Microwave-Assisted Synthesis on Solid Support : A novel protocol using silica gel under microwave irradiation has been introduced to synthesize 1,2,4-oxadiazoles efficiently, reducing reaction times and improving yields for diverse substituted derivatives.
Use of Carbonyldiimidazole (CDI) : CDI has been employed both for formation and cyclodehydration of O-acylamidoximes, enabling parallel synthesis and straightforward purification via liquid-liquid extraction and filtration, with yields around 60–70%.
Piperazine Derivative Functionalization : The methodology for introducing piperazine substituents on 1,2,4-oxadiazole substrates has been optimized to provide good yields and clean reactions, expanding the substrate scope for biological activity investigations.
Summary Table of Key Preparation Methods for this compound
| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime + Acyl chloride + Pyridine/TBAF catalyst | Simple, classical method | Harsh conditions, purification issues | 40–70 |
| Amidoxime + Carboxylic Acid + Coupling Reagents | Amidoxime + Carboxylic acid + EDC/HOAt + TEA heating | Mild conditions, broad substrate scope | Longer reaction times | 60–85 |
| One-Pot Amidoxime + Ester + NaOH/DMSO (Room Temp) | Amidoxime + methyl/ethyl ester + NaOH/DMSO at RT | Mild, simple purification | Moderate to long reaction times | 11–90 |
| Microwave-Assisted Solid Support | Amidoxime + carboxylic acid on silica gel under microwave | Fast, efficient, diverse derivatives | Requires microwave setup | 50–80 |
| CDI-Mediated Cyclodehydration | Amidoxime + Carboxylic acid + CDI in DMF, heating | Parallel synthesis, easy purification | Moderate yields | 60–70 |
Chemical Reactions Analysis
Oxadiazole Ring Formation via 1,3-Dipolar Cycloaddition
The 1,2,4-oxadiazole core is typically synthesized through a 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For example:
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Nitrile Oxide Precursor : Generated in situ from amidoximes using Lewis acids like PTSA–ZnCl₂ .
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Cycloaddition : Reaction with 4-aminobenzonitrile forms the oxadiazole ring (yield: <20%) .
Functionalization at C5
The piperazine group is introduced via nucleophilic substitution or alkylation:
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Chloromethyl Intermediate : Reacting 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with piperazine in DMF/K₂CO₃ yields the target compound .
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Mannich Reaction : Piperazine is appended via a Mannich base intermediate using formaldehyde .
Table 1: Comparison of Synthetic Methods
Electrophilic Substitution
The C5 position is electrophilic due to the electron-withdrawing oxadiazole ring:
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Nucleophilic Attack : Piperazine acts as a nucleophile, enabling alkylation at C5 .
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Halogenation : NBS/DBU or I₂/K₂CO₃ mediates halogenation at C3 or C5 .
Ring-Opening and Rearrangements
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Boulton–Katritzky (BK) Rearrangement : Acid-catalyzed rearrangement of 1,2,4-oxadiazoles to other heterocycles (e.g., imidazoles) .
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ANRORC Mechanism : Nucleophilic attack at C5 leads to ring opening, followed by re-cyclization to form triazoles or pyrimidines .
Piperazine Functionalization
The piperazine moiety undergoes characteristic reactions:
Salt Formation
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Dihydrochloride Salt : Treatment with HCl yields the water-soluble dihydrochloride derivative.
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Metal Complexation : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via lone pairs on N atoms .
Alkylation/Acylation
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N-Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form N-alkylated derivatives .
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Acylation : Acetic anhydride or acyl chlorides yield N-acylpiperazines .
Suzuki–Miyaura Coupling
The phenyl group at C3 participates in palladium-catalyzed cross-couplings:
Click Chemistry
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CuAAC Reaction : The oxadiazole’s nitrogen atoms facilitate copper-catalyzed azide-alkyne cycloadditions .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting .
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Photochemical Reactivity : UV irradiation induces ring contraction to form 1,2,3-triazoles .
Research Advancements
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Antimicrobial Derivatives : N-Alkylated analogs show MIC values of 10.8–27.8 μM against S. aureus and E. coli .
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Kinase Inhibitors : Piperazine-linked oxadiazoles inhibit PI3Kα (IC₅₀ = 6.6–7.6 μM) .
This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal and materials chemistry. Future research should explore its catalytic applications and bioactive hybrid systems.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, as promising candidates in cancer treatment. Research indicates that compounds within this class exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown efficacy against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation by targeting specific cellular pathways .
- Structure–Activity Relationship (SAR) : Studies reveal that modifications to the oxadiazole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring has been linked to improved potency against cancer cells .
Drug Discovery
Novel Drug Candidates
The unique structure of this compound makes it a valuable scaffold for developing new drug candidates. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes:
- Inhibition of Enzymes : Compounds derived from this oxadiazole have been studied for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), both of which are significant targets in cancer therapy and metabolic disorders .
Biological Activities
Diverse Biological Effects
Beyond anticancer properties, this compound exhibits a range of biological activities:
- Neuroprotective Effects : Some derivatives show promise in treating neurodegenerative disorders by modulating neurotransmitter systems and providing neuroprotection .
- Antimicrobial Activity : Preliminary studies suggest that certain oxadiazole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
Case Studies
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole Derivatives
Structural Differences :
Key SAR Insights :
3-Phenyl-5-(3-Cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
3-Phenyl-5-[(E)-2-(Thiophen-2-yl)ethenyl]-1,2,4-oxadiazole
Structural Differences : A thiophene-vinyl group at position 5 enables extended conjugation and redox activity.
3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole
Structural Differences : A methyl group replaces the phenyl at position 3, simplifying the structure.
Comparative Analysis Table
Key Research Findings and Implications
- Piperazine Advantage : The piperazinylmethyl group in the target compound likely improves pharmacokinetics compared to triazole or thiophene analogs, which suffer from poor solubility .
- Dual-Target Potential: Structural analogs like triazole derivatives demonstrate that dual inhibition of Mtb MetRS/LeuRS is feasible, suggesting the target compound could be optimized similarly .
- Cytotoxicity Profile : Piperazine-containing compounds generally exhibit low cytotoxicity (CC₅₀ >50 µM), aligning with trends observed in HEK293 and HepG2 cell studies .
Biological Activity
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound features a phenyl group and a piperazine moiety attached to an oxadiazole ring. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the oxadiazole core from appropriate precursors such as carboxylic acid esters and arylamidoximes .
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer activity. For instance:
- Cytotoxicity Assays : Studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example, IC50 values were reported as low as 0.67 µM against prostate cancer (PC-3) and 0.80 µM against colon cancer (HCT-116) cells .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. They have shown efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial survival, such as DNA topoisomerases and cyclooxygenases .
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or molecular targets within cancer cells, leading to altered signaling pathways that promote cell death .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A study conducted on various synthesized derivatives demonstrated their effectiveness against multiple cancer types. The most potent compounds exhibited growth inhibition percentages exceeding 90% at low concentrations in vitro .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of oxadiazole derivatives showed promising results against resistant strains of bacteria and fungi, suggesting their utility in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- The synthesis typically involves cyclization of precursor amidoximes or condensation reactions. For example, 1,3,4-oxadiazole derivatives are often synthesized via cyclization of acylthiosemicarbazides under acidic conditions or using dehydrating agents like POCl₃ . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., H₂SO₄ or polyphosphoric acid). Optimization studies suggest that microwave-assisted synthesis can reduce reaction times by 50% compared to conventional methods .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR : Confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for methylene protons) and oxadiazole protons (δ 8.0–8.5 ppm). IR spectroscopy validates the C=N stretch (~1600 cm⁻¹) and N–H bending (~3300 cm⁻¹) . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities, requiring additional purification (e.g., column chromatography) or advanced techniques like 2D NMR (HSQC, HMBC) .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
- Initial screening often includes antimicrobial (agar diffusion), cytotoxicity (MTT assay), and enzyme inhibition (e.g., acetylcholinesterase for neurological applications) . For example, oxadiazole derivatives with piperazine moieties exhibit enhanced antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to improved membrane penetration .
Advanced Research Questions
Q. How can the synthetic route be optimized to improve regioselectivity and reduce byproducts?
- Computational tools (e.g., DFT calculations) predict reaction pathways and intermediates to guide regioselective synthesis. For instance, substituent effects on the phenyl ring (electron-withdrawing groups) favor cyclization at the 5-position of the oxadiazole . Solvent-free conditions or ionic liquids reduce byproduct formation by minimizing side reactions .
Q. What strategies are employed to resolve contradictions between in vitro and in vivo efficacy data?
- Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:
- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility.
- Prodrug design : Masking the piperazine moiety with acetyl groups to improve metabolic stability .
- Pharmacokinetic profiling : Using LC-MS to monitor plasma concentration and adjust dosing regimens .
Q. How do molecular docking and dynamics simulations inform structure-activity relationships (SAR) for this compound?
- Docking studies (e.g., AutoDock Vina) identify key interactions between the oxadiazole core and target proteins (e.g., bacterial DNA gyrase). The piperazine group enhances binding affinity via hydrogen bonding with active-site residues (e.g., Asp73 in E. coli gyrase) . MD simulations (100 ns trajectories) reveal conformational stability of the ligand-protein complex, guiding SAR refinement .
Q. What experimental designs are used to evaluate synergistic effects with known therapeutics?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combination therapy (e.g., with fluconazole against resistant Candida strains). Synergy (FIC ≤0.5) is observed when the oxadiazole disrupts efflux pumps, enhancing antifungal uptake . Isobologram analysis quantifies dose-response curves for combinations .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
